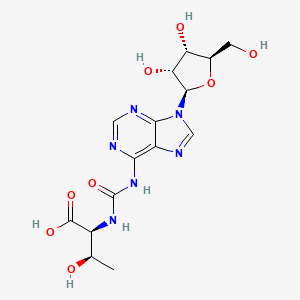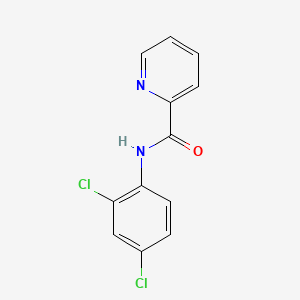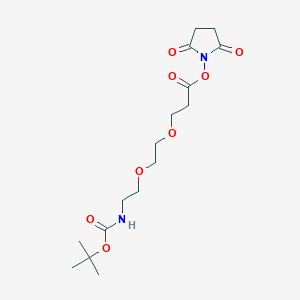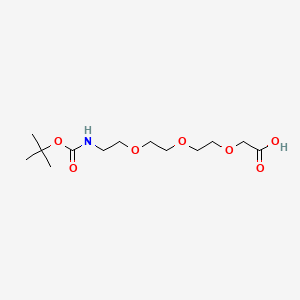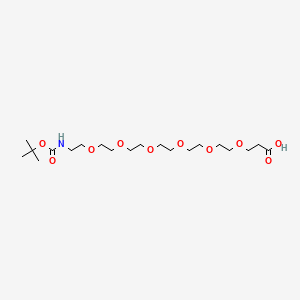![molecular formula C11H10F3NO2S B1682660 5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazolidine-2-thione CAS No. 3414-47-9](/img/structure/B1682660.png)
5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazolidine-2-thione
Übersicht
Beschreibung
5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazolidine-2-thione is a chemical compound known for its unique structure and properties. It belongs to the class of oxazolidinethiones, which are characterized by a five-membered ring containing nitrogen, oxygen, and sulfur atoms. The presence of the trifluoromethyl group attached to the aromatic ring imparts distinct chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazolidine-2-thione typically involves the reaction of 2-oxazolidinethione with a trifluoromethyl-substituted aromatic compound under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazolidine-2-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazolidine-2-thione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxazolidinethione: Lacks the trifluoromethyl group, resulting in different chemical properties.
5-(((alpha,alpha,alpha-trifluoro-m-tolyl)oxy)methyl)-2-thiooxazolidone: Similar structure but with variations in the ring system.
Uniqueness
5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazolidine-2-thione is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
3414-47-9 |
|---|---|
Molekularformel |
C11H10F3NO2S |
Molekulargewicht |
277.26 g/mol |
IUPAC-Name |
5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-oxazolidine-2-thione |
InChI |
InChI=1S/C11H10F3NO2S/c12-11(13,14)7-2-1-3-8(4-7)16-6-9-5-15-10(18)17-9/h1-4,9H,5-6H2,(H,15,18) |
InChI-Schlüssel |
AIFMZFWIIGAWMP-UHFFFAOYSA-N |
SMILES |
C1C(OC(=S)N1)COC2=CC=CC(=C2)C(F)(F)F |
Isomerische SMILES |
C1C(OC(=N1)S)COC2=CC=CC(=C2)C(F)(F)F |
Kanonische SMILES |
C1C(OC(=S)N1)COC2=CC=CC(=C2)C(F)(F)F |
Aussehen |
Solid powder |
| 3414-47-9 | |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
5-(alpha,alpha,alpha-trifluoro-m-tolyloxymethyl)-2-oxazolidinethione U 11634 U-11,634 U-11634 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




